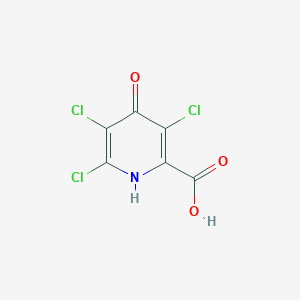

3,5,6Trichloro-4-hydroxypicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5,6Trichloro-4-hydroxypicolinic acid is a chemical compound with the molecular formula C6H2Cl3NO3. It is a derivative of picolinic acid, characterized by the presence of three chlorine atoms and a hydroxyl group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6Trichloro-4-hydroxypicolinic acid typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 4-hydroxypicolinic acid with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a temperature range of 50-70°C. The chlorination process introduces chlorine atoms at the 3, 5, and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

3,5,6Trichloro-4-hydroxypicolinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: Chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or organolithium compounds.

Major Products Formed

Oxidation: Formation of 3,5,6Trichloro-4-oxopicolinic acid or 3,5,6Trichloro-4-carboxypicolinic acid.

Reduction: Formation of 3,5,6Trichloro-4-hydroxypyridine or 3,5,6Trichloropyridine.

Substitution: Formation of various substituted picolinic acid derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

3,5,6Trichloro-4-hydroxypicolinic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

The mechanism of action of 3,5,6Trichloro-4-hydroxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their structure and function. For example, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. These interactions can lead to changes in cellular pathways and biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5,6Trichloro-2-hydroxypyridine

- 3,5,6Trichloro-4-aminopyridine

- 3,5,6Trichloro-4-methoxypyridine

Uniqueness

3,5,6Trichloro-4-hydroxypicolinic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Activité Biologique

3,5,6-Trichloro-4-hydroxypicolinic acid (commonly known as Picloram) is a synthetic herbicide belonging to the pyridine carboxylic acid group. It is primarily used for controlling broadleaf weeds and woody plants in various agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety in agricultural practices.

Chemical Structure and Properties

Picloram's chemical structure can be represented as follows:

- IUPAC Name : 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

- Molecular Formula : C_7H_4Cl_3N_1O_2

- Molecular Weight : 241.48 g/mol

This compound exhibits significant stability in soil and has a relatively long half-life, which raises concerns about its persistence and potential bioaccumulation in non-target organisms.

Picloram functions as a systemic herbicide, which means it is absorbed by plant roots and leaves and translocated throughout the plant. Its primary mechanism involves the inhibition of auxin transport, leading to uncontrolled growth and eventual plant death. The specific biochemical pathways affected include:

- Disruption of cell division and elongation.

- Interference with normal hormonal balance in plants.

Herbicidal Efficacy

Research has demonstrated that Picloram is effective against a wide range of weeds and woody plants. Studies indicate that it can control species such as:

- Broadleaf Weeds : Dandelion (Taraxacum officinale), Canada thistle (Cirsium arvense)

- Woody Plants : Black locust (Robinia pseudoacacia), Eastern red cedar (Juniperus virginiana)

The herbicidal activity varies with application rates and environmental conditions. Typical application rates range from 0.5 to 4 kg/ha depending on the target species.

Environmental Persistence

Picloram's persistence in soil can range from 20 to over 140 days depending on factors such as soil type, moisture content, and microbial activity. Its degradation products can include less harmful compounds; however, these metabolites may still pose risks to sensitive plant species.

| Soil Type | Half-Life (Days) | Degradation Products |

|---|---|---|

| Sandy Soil | 20 - 49 | 4-amino-3,5-dichloro-2-pyridinecarboxylic acid |

| Clay Soil | 50 - 141 | Carbon dioxide, oxalic acid |

Case Study 1: Impact on Non-target Species

A study conducted by Tu et al. (2001) highlighted the effects of Picloram on sensitive crops like tomatoes and beans. At concentrations as low as 0.3 ppb, symptoms included leaf cupping and stem distortion. This study emphasizes the importance of careful application to mitigate unintended damage to desirable plants.

Case Study 2: Microbial Degradation

Research by Cardoso and Valim (2020) explored the degradation pathways of Picloram in agricultural soils. The study found that microbial metabolism plays a significant role in breaking down Picloram into less toxic metabolites under aerobic conditions. The findings suggest that enhancing microbial activity could be a strategy for reducing Picloram persistence in the environment.

Toxicological Profile

While Picloram is effective as a herbicide, its toxicity profile raises concerns for human health and ecological safety. Acute exposure can lead to symptoms such as nausea, headaches, and skin irritation. Chronic exposure studies indicate potential reproductive toxicity and endocrine disruption.

Propriétés

IUPAC Name |

3,5,6-trichloro-4-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHSIAVNLWSGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608474 |

Source

|

| Record name | 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26449-73-0 |

Source

|

| Record name | 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.